molecular formula C8H12N2O B2827606 5-Methoxy-N1-methylbenzene-1,2-diamine CAS No. 129139-48-6

5-Methoxy-N1-methylbenzene-1,2-diamine

Cat. No. B2827606
M. Wt: 152.197
InChI Key: XCLCHGDNINANNQ-UHFFFAOYSA-N
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Description

5-Methoxy-N1-methylbenzene-1,2-diamine, also known as 4-methoxy-N~2~-methyl-1,2-benzenediamine, is a chemical compound with the CAS Number: 129139-48-6 . It has a molecular weight of 152.2 and its InChI Code is 1S/C8H12N2O/c1-10-8-5-6 (11-2)3-4-7 (8)9/h3-5,10H,9H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-N1-methylbenzene-1,2-diamine contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

5-Methoxy-N1-methylbenzene-1,2-diamine is a liquid at normal temperature . The compound is generally soluble in water .

Scientific Research Applications

Selective and Sensitive Ion Detection

A diamine compound closely related to 5-Methoxy-N1-methylbenzene-1,2-diamine has been used as a neutral ionophore for the development of a highly selective and sensitive PVC membrane electrode. This electrode is particularly effective for detecting Be2+ ions. The compound shows a Nernstian response over a wide concentration range, with a very low detection limit. This application is significant in fields requiring precise ion detection, such as environmental monitoring and analytical chemistry (Soleymanpour, Rad, & Niknam, 2006).

Corrosion Inhibition

Derivatives of 2-Aminobenzene-1,3-dicarbonitriles, which are structurally similar to 5-Methoxy-N1-methylbenzene-1,2-diamine, have been investigated as green corrosion inhibitors for metals like mild steel and aluminum. These compounds exhibit high inhibition efficiency, making them valuable in industrial processes where metal corrosion is a concern, such as in oil well acidization, descaling, and steel pickling (Verma, Quraishi, & Singh, 2015).

Enhancement of Li-ion Batteries

Analogues of 1,2,4,5-tetramethoxybenzene, a compound related to 5-Methoxy-N1-methylbenzene-1,2-diamine, have been synthesized and characterized for potential use in Li-ion batteries. These substances, particularly the methylated quinonic structures, demonstrate better electrochemical stability and effective prevention of overcharging in batteries, highlighting their significance in advancing battery technology (Pirnat, Gaberšček, & Dominko, 2013).

Catalytic Conversion in Fuel Production

A study demonstrated the use of a methoxybenzene compound, similar to 5-Methoxy-N1-methylbenzene-1,2-diamine, in the catalytic conversion of biomass lignin to gasoline-range molecules. This process occurs over a bifunctional catalyst, showcasing the potential of such compounds in renewable energy production, particularly in the conversion of biomass to liquid fuels (Zhu, Lobban, Mallinson, & Resasco, 2011).

Development of Organogels and Mesophases

Certain derivatives of 5-Methoxy-N1-methylbenzene-1,2-diamine have been used to create novel organogels and mesophases. These materials exhibit properties like thermotropic cubic mesophases, making them useful in a variety of applications, from material science to pharmaceuticals (Ziessel, Pickaert, Camerel, Donnio, Guillon, Césario, & Prangé, 2004).

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s recommended to handle it with suitable gloves and eye protection .

properties

IUPAC Name

4-methoxy-2-N-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLCHGDNINANNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-N1-methylbenzene-1,2-diamine

CAS RN

129139-48-6
Record name 5-methoxy-N1-methylbenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

346 g of stannous chloride were added to a mixture of 35 g of N-methyl-5-methoxy-2-nitroaniline [prepared as described in step (d) above], 900 ml of t-butanol and 100 ml of ethyl acetate at room temperature, and the resulting mixture was stirred at 60° C. for 2 hours, after which 11 g of sodium borohydride were added in portions at 60° C. over a period of about 1 hour. The reaction mixture was then stirred at 60° C. for 3 hours, after which it was allowed to stand at room temperature for 2 days. It was then poured into ice-water and the aqueous mixture was neutralized by the addition of sodium hydrogencarbonate. The mixture was extracted with ethyl acetate, and the extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was removed from the mixture by distillation under reduced pressure, and the resulting residue was purified by column chromatography through silica gel using a 3:2 by volume mixture of ethyl acetate and hexane as the eluent, to give 21.9 g of the title compound having an Rf value=0.18 (on thin layer chromatography on silica gel; developing solvent: a 1:1 by volume mixture of ethyl acetate and hexane).
[Compound]
Name
stannous chloride
Quantity
346 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 3.7 g (20.4 mmol) N-methyl-5-methoxy-2-nitroaniline in 700 ml ethanol was added 7.4 ml 4N hydrochloric acid, and then hydrogenated at atm. pressure by using 5% Pd-C (0.5 g) as a catalyst. The reaction mixture was filtered and evaporated in vacuo to give 2-amino-5-methoxy-N-methylaniline as crystals.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

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